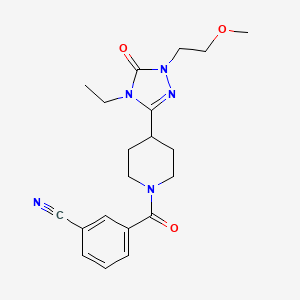![molecular formula C17H18N4O2 B2577213 (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide CAS No. 2035022-66-1](/img/structure/B2577213.png)
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a synthetic cannabinoid precursor that can be used to produce MDMB-4en-PINACA, MDMB-BINACA, MDMB-PINACA, 4F-MDMB-BINACA, and other structurally related synthetic cannabinoids . It has appeared alongside MDMB-4en-PINACA and MDMB-BINACA in drug materials and/or toxicology samples .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a not well-developed process, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Aplicaciones Científicas De Investigación
Cannabimimetic Activities and Analytical Detection
Cannabimimetic indazole and indole derivatives, closely related to the queried compound, have been identified as new psychoactive substances (NPS) with high affinity for cannabinoid CB1 and CB2 receptors. Such compounds are of interest for their potential therapeutic applications as well as for forensic toxicology and law enforcement due to their psychoactive properties. Analytical techniques including liquid chromatography–high-resolution mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy are used for their detection and characterization in illegal products and biological samples (Qian et al., 2015).
Metabolism Studies
Metabolism studies of similar synthetic cannabinoids are crucial for understanding their pharmacokinetics and toxicology. Research focusing on the metabolism of such compounds by human liver microsomes identifies metabolites generated by N-dealkylation and hydroxylation. These studies are essential for developing biomonitoring methods to screen for consumption of these substances (Li et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Indazole and indole-carboxamides have been explored for their highly potent, selective, competitive, and reversible inhibition of monoamine oxidase B (MAO-B), a target for treating neurological disorders. These findings indicate the potential for developing new therapeutic agents based on this chemical scaffold (Tzvetkov et al., 2014).
Synthetic Methodologies and Chemical Biology
Research into the synthesis, structural analysis, and reactivity of similar compounds contributes to the broader fields of synthetic chemistry and chemical biology. These studies provide insights into the construction of complex molecules for pharmaceutical research and development (Lu et al., 2017).
Direcciones Futuras
The future directions in the research of this compound and related compounds could involve further studies on their synthesis, mechanism of action, and safety profile. Additionally, given their potential use in the production of synthetic cannabinoids, regulatory measures could also be a focus of future efforts .
Mecanismo De Acción
Target of Action
The primary targets of (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of the kinases, resulting in changes in the biochemical pathways they are involved in .
Biochemical Pathways
The compound affects the WNT/B-Catenin signaling pathway . This pathway plays a crucial role in regulating cell growth and maintaining tissue homeostasis . By inhibiting kinases, this compound can disrupt this pathway, leading to downstream effects such as altered cell growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity and disruption of the WNT/B-Catenin signaling pathway . This can lead to altered cell growth and potentially beneficial effects in the treatment of certain diseases .
Propiedades
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-18-14(22)7-4-10-19-17(23)16-13-9-8-11-5-2-3-6-12(11)15(13)20-21-16/h2-7H,8-10H2,1H3,(H,18,22)(H,19,23)(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBNHOXGRHPDS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

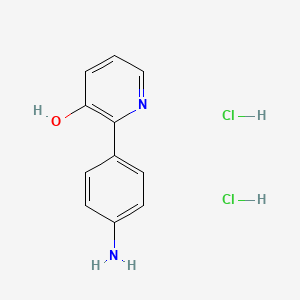
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)
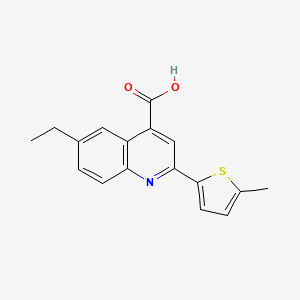
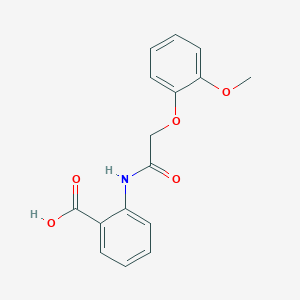
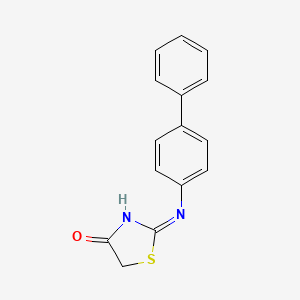

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)
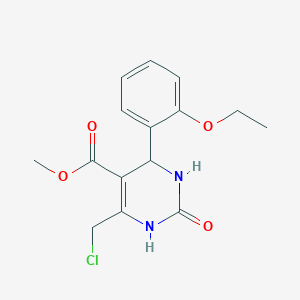

![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)
